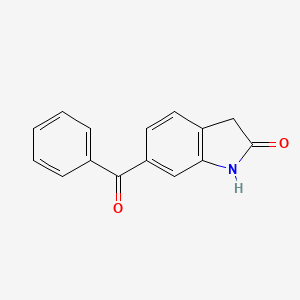

6-benzoyl-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

6-benzoyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

Analyse Biochimique

Biochemical Properties

6-Benzoyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it can potentially reduce inflammation and pain. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and lipid metabolism, by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound are influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound may localize to the mitochondria, influencing cellular metabolism and energy production.

Activité Biologique

6-Benzoyl-1,3-dihydro-2H-indol-2-one, also known as 5-benzoyl-2H-indol-2-one, is an indole derivative characterized by a benzoyl group at the 6-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₁₁NO₂

- Molecular Weight : Approximately 239.25 g/mol

The structure of this compound includes a bicyclic system comprising a benzene ring fused with a pyrrole ring. The presence of the carbonyl group enhances its reactivity and potential pharmacological properties.

Synthesis

The compound can be synthesized through various methods, including:

- Knoevenagel Condensation Reaction : This method has been used to create derivatives with significant COX-2 inhibitory activities.

- Eschenmoser Coupling Reaction : This approach has led to the formation of derivatives with notable tyrosine kinase inhibiting activity.

Anticancer Properties

This compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.1 |

| This compound | RPE-1 | 26.4 |

These results suggest that the compound may serve as a lead in developing new anticancer agents .

Anti-inflammatory Activity

The compound has been identified as a potential COX-2 inhibitor, which is significant for treating inflammatory diseases. Derivatives have shown IC50 values ranging from 2.35 µM to 3.34 µM against COX-2, indicating strong anti-inflammatory potential.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess antibacterial and antifungal properties. They have been tested against various pathogens:

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Antitubercular |

| Staphylococcus aureus | Antibacterial |

| Candida albicans | Antifungal |

In vitro studies have demonstrated effectiveness against these pathogens, suggesting its utility in treating infections .

Other Biological Activities

The compound also exhibits:

- Antiviral Properties : Active against HIV.

- Anticonvulsant Effects : Demonstrated efficacy in reducing seizure activity in animal models.

Case Studies

Several studies have focused on the synthesis and evaluation of new derivatives based on this compound:

- Study on Antitubercular Activity : A series of new indole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most potent derivative showed significant inhibition compared to standard drugs .

- Evaluation of Anticancer Activity : A comprehensive study evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-benzoyl-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. For instance, new hybrid compounds incorporating this moiety have shown promising cytotoxic effects against pancreatic and colon cancer cell lines. A study reported that certain compounds displayed IC50 values as low as 0.16 µM against HCT-116 cells, indicating potent inhibitory activity compared to standard treatments like sunitinib malate .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase-2 (COX-2). Some derivatives demonstrated COX-2 inhibitory activities with IC50 values ranging from 2.35 µM to 3.34 µM. These findings suggest potential applications in treating inflammatory diseases .

Antiepileptic Potential

Research has also focused on the antiepileptic potential of 6-benzoyl derivatives. A study synthesized 6-benzoyl-2-oxindole and tested it in classical pharmacological assays, revealing effectiveness in models that assess anticonvulsant properties. This highlights its potential as a lead structure for developing new antiepileptic drugs .

Synthesis of Derivatives

The synthesis of this compound and its derivatives involves various methodologies, including multi-component reactions and cyclization processes. These synthetic routes are crucial for producing compounds with enhanced biological activities . The synthesis often employs catalysts and specific reaction conditions to optimize yield and purity.

Case Studies

Propriétés

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.